molecular formula C8H18Cl2N2 B1382189 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride CAS No. 34975-14-9

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B1382189
CAS No.: 34975-14-9
M. Wt: 213.15 g/mol
InChI Key: MGHRUIDATFDBFJ-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.23 . It is a liquid at room temperature .

Scientific Research Applications

Catalytic Hydrogenation in Organic Chemistry

The compound has been studied in the context of its hydrogenation properties. A study by Ž. Jelčić et al. (2016) explored the hydrogenation of a similar compound, highlighting the impact of solvents and reaction conditions on the process. This research has implications for industrial organic chemistry, particularly in the development of pharmaceuticals and fine chemicals (Ž. Jelčić, Samardžić, & Zrnčević, 2016).

Neurotoxicity Studies

In neurotoxicity research, the compound's analogs have been investigated. S. Ansher et al. (1986) examined the role of N-methyltransferases in the neurotoxicity associated with the metabolites of a structurally related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This study contributes to the understanding of neurotoxic mechanisms, which is crucial for developing treatments for neurodegenerative diseases (Ansher, Cadet, Jakoby, & Baker, 1986).

Synthesis of Pharmaceutical Intermediates

H. Hashimoto et al. (2002) described an efficient synthesis method for a key intermediate structurally similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. This research aids in the pharmaceutical industry, especially in the synthesis of small molecule antagonists (Hashimoto et al., 2002).

Bioorganic Chemistry and Medicinal Applications

A study by M. Chowdhury et al. (2008) involved the synthesis of compounds containing a structurally similar moiety. These compounds were evaluated as anti-inflammatory agents, showing the significance of this compound in the development of new therapeutic agents (Chowdhury, Abdellatif, Dong, & Knaus, 2008).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h2H,3-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHRUIDATFDBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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